Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate is a complex organic compound that belongs to the class of sulfonyl piperidine carboxylates This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with an ethyl ester and a chlorinated propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propoxyphenyl Intermediate: The synthesis begins with the chlorination of 4-methyl-2-propoxyphenol to form 5-chloro-4-methyl-2-propoxyphenol.
Sulfonylation: The chlorinated phenol is then reacted with a sulfonyl chloride reagent to introduce the sulfonyl group, forming 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl] intermediate.
Piperidine Carboxylation: The sulfonyl intermediate is then reacted with piperidine and ethyl chloroformate under basic conditions to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides, nucleophiles, or electrophiles can be used under appropriate conditions (e.g., acidic or basic environments).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s biological effects by interacting with receptors or ion channels.
Comparison with Similar Compounds
Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate can be compared with other similar compounds, such as:
1-[(5-Chloro-4-methyl-2-propoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole: This compound shares the sulfonyl and chlorinated phenyl groups but differs in the heterocyclic ring structure.
5-Chloro-1-ethyl-2-methylimidazole: Similar in having a chlorinated phenyl group, but with a different core structure and functional groups.
Properties
Molecular Formula |
C18H26ClNO5S |
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Molecular Weight |
403.9 g/mol |
IUPAC Name |
ethyl 1-(5-chloro-4-methyl-2-propoxyphenyl)sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C18H26ClNO5S/c1-4-10-25-16-11-13(3)15(19)12-17(16)26(22,23)20-8-6-14(7-9-20)18(21)24-5-2/h11-12,14H,4-10H2,1-3H3 |
InChI Key |
ZMMXGUZADJLAFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N2CCC(CC2)C(=O)OCC |
Origin of Product |
United States |
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